2,2-Diphenylethylamine synthesis protocols and mechanisms
2,2-Diphenylethylamine synthesis protocols and mechanisms
An In-depth Technical Guide to the Synthesis of 2,2-Diphenylethylamine
Introduction
2,2-Diphenylethylamine is an organic compound featuring a central ethylamine moiety substituted with two phenyl groups at the same carbon atom.[1] Its chemical formula is C14H15N, and it serves as a crucial structural motif and building block in medicinal chemistry.[2] The lipophilicity and receptor-binding affinity conferred by the diphenylmethyl group make this scaffold valuable in the development of various therapeutic agents, particularly those targeting the central nervous system, including psychoactive and neuroprotective compounds.[1] This guide provides a detailed exploration of the primary synthetic protocols for 2,2-Diphenylethylamine, delving into the underlying mechanisms and practical considerations for each route. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis of this important molecular scaffold.
Section 1: Synthesis via Reduction of Diphenylacetonitrile
One of the most direct and widely employed strategies for synthesizing 2,2-Diphenylethylamine is through the reduction of the nitrile group of 2,2-diphenylacetonitrile (also known as diphenatrile or dipan).[3] This pathway is advantageous due to the relative accessibility of the nitrile precursor and the high efficiency of nitrile reduction methodologies. The overall process is a two-stage synthesis: first, the preparation of diphenylacetonitrile, followed by its reduction to the target primary amine.
Preparation of the Precursor: 2,2-Diphenylacetonitrile
The synthesis of the key intermediate, diphenylacetonitrile, can be accomplished through several established methods.
Method A: Friedel-Crafts Reaction of Benzene with α-Bromo-α-phenylacetonitrile
This classic two-step approach begins with the bromination of benzyl cyanide (phenylacetonitrile) to form α-bromo-α-phenylacetonitrile, which is a lachrymator and must be handled in a well-ventilated fume hood.[4][5] The intermediate is then used to alkylate benzene in a Friedel-Crafts reaction catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[3][4]
Experimental Protocol: [4]
-
Bromination: In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and condenser, place 117 g (1 mole) of benzyl cyanide. Heat the flask to an internal temperature of 105–110 °C.
-
With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise over 1 hour, maintaining the temperature at 105–110 °C. Continue stirring at this temperature for an additional 15 minutes after the addition is complete.
-
Pass a stream of dry nitrogen through the apparatus to remove hydrogen bromide and any excess bromine. The resulting solution of α-bromo-α-phenylacetonitrile is used directly in the next step.
-
Friedel-Crafts Alkylation: In a separate 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
Heat the benzene mixture to a vigorous reflux on a steam bath. Add the α-bromo-α-phenylacetonitrile solution from the previous step dropwise over 2 hours. The reaction is vigorous but can be controlled by the rate of addition.
-
After the addition is complete, continue refluxing for an additional hour.
-
Work-up: Cool the reaction mixture and pour it slowly onto a mixture of 500 g of crushed ice and 100 ml of concentrated hydrochloric acid. Separate the benzene layer.
-
Extract the aqueous layer twice with 250 ml portions of ether. Combine the organic (benzene and ether) layers.
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Wash the combined organic solution successively with 500 ml of water, 250 ml of saturated sodium bicarbonate solution, and finally 500 ml of water.
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Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation.
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The crude product is purified by recrystallization from isopropyl alcohol to yield pure, white diphenylacetonitrile (m.p. 74–75 °C). Yields typically range from 50–60%.[4]
Causality and Field Insights: The initial bromination occurs at the benzylic position, which is activated for radical halogenation. The subsequent Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The α-bromo-α-phenylacetonitrile, in the presence of AlCl₃, forms a carbocationic intermediate which is then attacked by the electron-rich benzene ring. The use of anhydrous conditions is critical, as aluminum chloride is deactivated by moisture.[5] The vigorous nature of the reaction necessitates slow addition of the alkylating agent and efficient heat management.
Caption: Workflow for the synthesis of Diphenylacetonitrile.
Method B: Alternative Routes to Diphenylacetonitrile
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From Bromodiphenylmethane: An alternative route involves the reaction of bromodiphenylmethane with sodium cyanide. This nucleophilic substitution reaction is often facilitated by phase transfer catalysis to improve the interaction between the organic substrate and the inorganic cyanide salt.[3] (C₆H₅)₂CHBr + NaCN → (C₆H₅)₂CHCN + NaBr
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From Phenylacetonitrile and Benzyl Alcohol: A high-yield method (reportedly ~90%) involves the alpha-aryl substitution of phenylacetonitrile with benzyl alcohol, catalyzed by a strong base like a sodium alkoxide.[6][7]
Reduction of Diphenylacetonitrile
Once diphenylacetonitrile is obtained, the final step is the reduction of the nitrile functionality to a primary amine. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend a stoichiometric excess (e.g., 1.5-2.0 equivalents) of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve diphenylacetonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and for producing a granular precipitate of aluminum salts that is easily filtered.
-
Filter the resulting mixture and wash the precipitate thoroughly with ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2,2-Diphenylethylamine.
-
The product can be further purified by recrystallization or distillation under high vacuum.
Causality and Field Insights: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by further hydride additions and subsequent hydrolysis during the workup to liberate the amine. The reaction is highly exothermic and reacts violently with protic solvents, necessitating anhydrous conditions and careful quenching. Catalytic hydrogenation using catalysts like Raney Nickel or Pd/C under a hydrogen atmosphere is an alternative that avoids reactive metal hydrides but requires specialized pressure equipment.
Caption: General mechanism for the reduction of a nitrile to a primary amine.
Section 2: Synthesis via the Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones.[8] To synthesize 2,2-Diphenylethylamine, a suitable ketone precursor such as 1,1-diphenylacetone would be required. The reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent, and it typically requires high temperatures (120-200 °C).[8][9][10]
Mechanism of the Leuckart Reaction
The reaction proceeds through the initial formation of an iminium ion, which is then reduced by formic acid (or formate).[8]
-
Amine/Carbonyl Condensation: Ammonia, generated from the decomposition of ammonium formate or formamide, adds to the carbonyl carbon of the ketone to form a carbinolamine intermediate.
-
Iminium Ion Formation: The carbinolamine dehydrates to form an iminium ion.
-
Hydride Transfer: The iminium ion is reduced by a hydride transfer from formic acid (or the formate ion), which decomposes to carbon dioxide. This yields the N-formyl derivative of the target amine.
-
Hydrolysis: The resulting N-formyl amine is then hydrolyzed under acidic or basic conditions to yield the final primary amine.
Caption: Logical workflow of the Leuckart reductive amination reaction.
Experimental Protocol (General): [10]
-
In a round-bottom flask fitted with a reflux condenser, combine the ketone (e.g., 1,1-diphenylacetone, 1 equivalent) and ammonium formate (a large excess, e.g., 3-5 equivalents).
-
Heat the mixture to 160-185 °C and maintain this temperature for several hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Cool the reaction mixture and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.
-
Reflux the acidic mixture for several hours to ensure complete hydrolysis.
-
After cooling, make the solution strongly basic with NaOH to liberate the free amine.
-
Extract the amine with an organic solvent (e.g., ether or dichloromethane).
-
Dry the organic extracts, remove the solvent, and purify the resulting amine by distillation or recrystallization.
Causality and Field Insights: The Leuckart reaction is a one-pot process but requires harsh conditions (high temperatures) which can limit its applicability to sensitive substrates. The yield can be moderate, and side reactions are possible.[8] However, it avoids the use of metal hydrides or high-pressure hydrogenation, making it a viable option in certain contexts. The key is driving the initial condensation to the iminium ion, which is then irreversibly reduced.
Section 3: Synthesis via Grignard Reaction
Grignard reactions are a cornerstone of C-C bond formation. While less common for synthesizing this specific primary amine directly, a plausible route involves the addition of a phenyl Grignard reagent to phenylacetonitrile.
Proposed Mechanism
-
Grignard Addition: Phenylmagnesium bromide (PhMgBr) adds across the carbon-nitrogen triple bond of phenylacetonitrile. This forms a magnesium salt of a ketimine intermediate after the initial addition.
-
Hydrolysis: Careful acidic workup hydrolyzes the imine intermediate to form a ketone, 1,1-diphenylacetone.
-
Reductive Amination: The resulting ketone can then be converted to 2,2-Diphenylethylamine using a standard reductive amination protocol, such as the Leuckart reaction described above, or by forming an oxime followed by reduction.
This two-step sequence (Grignard followed by reductive amination) represents a convergent approach to the target molecule.
Caption: Proposed Grignard-based route to 2,2-Diphenylethylamine.
Section 4: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Reduction of Diphenylacetonitrile | Route 2: Leuckart Reaction | Route 3: Grignard Pathway |
| Starting Materials | Benzyl cyanide, Benzene, Bromine, AlCl₃ | 1,1-Diphenylacetone, Ammonium formate | Phenylacetonitrile, Phenyl bromide, Mg |
| Key Intermediates | α-Bromo-α-phenylacetonitrile, Diphenylacetonitrile | Iminium ion, N-formyl amine | Ketimine, 1,1-Diphenylacetone |
| Number of Steps | 2-3 (from benzyl cyanide) | 1 (from ketone) + Hydrolysis | 2 (Grignard + Reductive Amination) |
| Typical Yields | Moderate to Good (50-60% for nitrile synthesis)[4] | Moderate | Moderate to Good |
| Scalability | Well-established and scalable | Scalable, but high temps can be an issue | Readily scalable |
| Key Hazards | Lachrymatory intermediate (bromoacetonitrile), AlCl₃ (moisture sensitive), LiAlH₄ (pyrophoric), H₂ gas (flammable) | High temperatures, CO₂ evolution (pressure) | Grignard reagent (moisture/air sensitive) |
| Advantages | Direct, well-documented procedures available | One-pot from ketone, avoids metal hydrides | Convergent, utilizes common reagents |
| Disadvantages | Use of hazardous reagents | High temperatures, potentially moderate yields | Multi-step from simple precursors |
Conclusion
The synthesis of 2,2-Diphenylethylamine can be achieved through several strategic pathways, each with distinct advantages and challenges. The most established and direct route involves the preparation of 2,2-diphenylacetonitrile via a Friedel-Crafts reaction, followed by its reduction using either catalytic hydrogenation or a chemical reductant like LiAlH₄. This method, while involving hazardous intermediates, is well-documented and reliable. Alternative methods, such as the Leuckart reaction or a Grignard-based approach, offer valuable options that may be preferable depending on the available starting materials, equipment, and safety considerations. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors of yield, purity, cost, safety, and scalability.
References
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- 2. 2,2-Diphenylethylamine | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
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